An In-depth Technical Guide to the Basic Properties of Tribenzylphosphine
An In-depth Technical Guide to the Basic Properties of Tribenzylphosphine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribenzylphosphine is a tertiary phosphine characterized by the presence of three benzyl groups attached to a central phosphorus atom. While less ubiquitous in literature than its analogue, triphenylphosphine, tribenzylphosphine exhibits distinct electronic and steric properties that make it a valuable ligand and reagent in various chemical transformations. This guide provides a comprehensive overview of the core basic properties of tribenzylphosphine, including its physicochemical characteristics, reactivity, and common applications, with a focus on quantitative data and experimental methodologies.
Physicochemical Properties
The fundamental physical and chemical properties of tribenzylphosphine are summarized below. For comparative purposes, data for the widely studied triphenylphosphine is also included where available for tribenzylphosphine is limited.
General and Spectroscopic Properties
| Property | Tribenzylphosphine | Triphenylphosphine |
| Molecular Formula | C₂₁H₂₁P[1] | C₁₈H₁₅P[2][3] |
| Molecular Weight | 304.4 g/mol [1] | 262.29 g/mol [3] |
| Appearance | White crystalline solid | White crystalline solid[2][3] |
| Melting Point | Not specified in search results | 79-83 °C[2] |
| Boiling Point | Not specified in search results | 377 °C[2] |
| ³¹P NMR (CDCl₃) | Not specified in search results | δ -6.2 ppm[4] |
| ¹H NMR (CDCl₃) | Spectra available[5] | δ 7.26 (bs)[4] |
| ¹³C NMR (CDCl₃) | Spectra available | δ 137.3 (d, J=12.0 Hz), 133.8 (dt, J=19.0, 24.0 Hz), 129.0 (s), 128.7 (d, J=7.0 Hz)[4] |
Basicity
The basicity of a phosphine is a critical parameter that influences its nucleophilicity and its ability to coordinate to metal centers. The pKa of the conjugate acid of tribenzylphosphine has been determined in tetrahydrofuran (THF).
| Compound | pKa (in THF) |
| Tribenzylphosphine | 6.00 |
One study found the basicity of tribenzylphosphine to be intermediate between that of triethylphosphine and tricyclohexylphosphine.[6]
Solubility
Reactivity
Tribenzylphosphine exhibits reactivity characteristic of tertiary phosphines, primarily driven by the lone pair of electrons on the phosphorus atom.
Oxidation
Like other phosphines, tribenzylphosphine can be oxidized to the corresponding phosphine oxide. This reaction is often thermodynamically favorable. The oxidation can be achieved using various oxidizing agents, such as hydrogen peroxide.
General Reaction: P(CH₂Ph)₃ + [O] → O=P(CH₂Ph)₃
Quaternization
As a nucleophile, tribenzylphosphine readily reacts with alkyl halides to form phosphonium salts. This Sₙ2 reaction is a fundamental process for the generation of phosphonium ylides used in the Wittig reaction. The reaction with benzyl bromide, for instance, would yield tetrabenzylphosphonium bromide.
General Reaction: P(CH₂Ph)₃ + R-X → [R-P(CH₂Ph)₃]⁺X⁻
A kinetic study of the reaction between triphenylphosphine and benzyl bromide indicates that the reaction follows Sₙ2 kinetics.[6]
Synthesis
A common laboratory-scale synthesis of tertiary phosphines involves the reaction of a phosphorus trihalide with an organometallic reagent, such as a Grignard reagent. For tribenzylphosphine, this would involve the reaction of phosphorus trichloride with benzylmagnesium bromide.
General Synthetic Scheme: 3 PhCH₂MgBr + PCl₃ → P(CH₂Ph)₃ + 3 MgBrCl
Applications in Catalysis
Tribenzylphosphine can serve as a ligand in transition metal catalysis. The steric and electronic properties of the phosphine ligand are crucial in modulating the activity and selectivity of the catalyst.
Ligand in Cross-Coupling Reactions
Phosphine ligands are essential in many palladium- and nickel-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. While triphenylphosphine is a common choice, the use of tribenzylphosphine can offer different steric bulk and electron-donating properties, potentially influencing the catalytic cycle.
Below is a generalized logical workflow for the role of a phosphine ligand in a Suzuki-Miyaura cross-coupling reaction.
Caption: Logical workflow of a phosphine ligand in the Suzuki-Miyaura coupling catalytic cycle.
Experimental Protocols
Detailed experimental protocols for the characterization and synthesis of tribenzylphosphine are not extensively reported in the provided search results. The following sections outline general methodologies that are applicable to the study of phosphines, with specific details provided where available for tribenzylphosphine.
Determination of pKa
The basicity of phosphines can be determined by various methods, including potentiometric titration and indicator methods.
Indicator Method for pKa Determination in THF (General Protocol):
-
A solution of a suitable acidic indicator (e.g., 1,3-bis-(tetrafluoropyridyl)indene) in dry THF is prepared.
-
A known concentration of the phosphine (e.g., tribenzylphosphine) is added to the indicator solution under an inert atmosphere.
-
The equilibrium between the phosphine, the indicator, and their protonated/deprotonated forms is established.
-
The concentration of the deprotonated indicator is measured spectrophotometrically.
-
By applying the appropriate equilibrium equations, which may account for both ion pair formation and dissociation into free ions, the pKa of the protonated phosphine can be calculated.[6]
The experimental workflow for this process can be visualized as follows:
Caption: Experimental workflow for determining phosphine pKa using an indicator method.
Synthesis of Tribenzylphosphine (General Protocol)
Reaction Setup:
-
A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with an inert gas inlet, and a pressure-equalizing dropping funnel.
-
The apparatus is flame-dried and allowed to cool under a stream of inert gas (e.g., argon or nitrogen).
-
Magnesium turnings and a crystal of iodine are placed in the flask.
-
Anhydrous diethyl ether is added to the flask.
Grignard Reagent Formation: 5. A solution of benzyl chloride or benzyl bromide in anhydrous diethyl ether is placed in the dropping funnel. 6. A small amount of the benzyl halide solution is added to the magnesium turnings to initiate the reaction. 7. Once the reaction starts, the remaining benzyl halide solution is added dropwise at a rate that maintains a gentle reflux. 8. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Reaction with Phosphorus Trichloride: 9. The Grignard reagent solution is cooled in an ice bath. 10. A solution of phosphorus trichloride in anhydrous diethyl ether is added dropwise with vigorous stirring. 11. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 1-2 hours.
Work-up and Purification: 12. The reaction mixture is cooled, and the excess Grignard reagent is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. 13. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. 14. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure. 15. The crude tribenzylphosphine can be purified by recrystallization or distillation under reduced pressure.
Structural Information
The molecular structure of tribenzylphosphine features a phosphorus atom at the center of a trigonal pyramidal geometry. The three benzyl groups are arranged in a propeller-like fashion. The crystal structure of a dichlorobis(tribenzylphosphine)nickel(II) complex has been determined, showing a trans-square planar geometry around the nickel atom.[9] In this complex, the P-Ni bond length is approximately 2.23 Å.[9]
The logical relationship for determining a crystal structure is outlined below:
Caption: Logical workflow for the determination of a single-crystal X-ray structure.
Safety Information
While a specific Material Safety Data Sheet (MSDS) for tribenzylphosphine was not retrieved, the safety profile is expected to be similar to other tertiary phosphines. For triphenylphosphine, the hazards include being harmful if swallowed, causing skin irritation, and potentially causing an allergic skin reaction.[9][10] It is important to handle tribenzylphosphine in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
Tribenzylphosphine is a tertiary phosphine with a unique steric and electronic profile compared to the more common triphenylphosphine. While detailed quantitative data on its basic properties are not as extensively documented, the available information on its basicity, reactivity, and structural features highlights its potential as a valuable tool in organic synthesis and catalysis. Further research into the specific properties of tribenzylphosphine would be beneficial for expanding its application in these fields.
References
- 1. rsc.org [rsc.org]
- 2. Triphenylphosphine | (C6H5)3P | CID 11776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. "An Infrared Investigation of Triphenylphosphine, Triphenylphosphine Ox" by Lynne L. Haas [openprairie.sdstate.edu]
- 4. rsc.org [rsc.org]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. Kinetic Study of the Substitution Reactions of Triphenylphosphine with Chlorobenzyl Chlorides, Dimethylbenzyl Chloride, and Methylbenzyl Bromides in Various Two-Phase Organic Solvent/Water Media - Lookchem [lookchem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. beilstein-journals.org [beilstein-journals.org]
